molecular formula C21H27N3O6S B2647024 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate CAS No. 926151-16-8

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate

Cat. No. B2647024
CAS RN: 926151-16-8
M. Wt: 449.52
InChI Key: OHTTWFGGKUMFGW-UHFFFAOYSA-N
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Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C21H27N3O6S and its molecular weight is 449.52. The purity is usually 95%.
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Scientific Research Applications

Novel Addition Reactions and Synthetic Applications

Research has focused on novel addition reactions and the synthesis of compounds that involve elements of the target molecule's structure, particularly those involving morpholine derivatives and related chemical functionalities. For instance, studies on the addition reaction of methyl phenyldiazoacetate to enamine using copper salt as a catalyst have been explored. These reactions produce γ-ketoesters, with morpholine-derived amine affording the best chemical yield, indicating the utility of morpholine and its derivatives in synthetic organic chemistry (Z. Hong, 2009).

Reactions with Aminoethanol and Amines

The reactions of compounds with aminoethanol and amines, including morpholine, have been studied to understand the addition of amino nitrogen atoms at specific positions of the molecular structure. These studies demonstrate the versatility of morpholine in reactions that yield various enamine products, highlighting the synthetic flexibility of morpholine-containing compounds in creating structurally diverse molecules (N. Khusainova et al., 2005).

Antibacterial Activity

Research has also been conducted on the synthesis and evaluation of tertiary aminoalkanols hydrochlorides, including those with morpholine, for antibacterial activity. These studies are part of a broader effort to identify biologically active compounds with potential therapeutic applications. The synthesis approach and the biological evaluation underscore the potential of morpholine derivatives in medicinal chemistry (A. U. Isakhanyan et al., 2014).

Synthesis and Characterization for Drug Applications

There's an interest in the synthesis and structural characterization of compounds for potential drug applications. Amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their in vitro cytotoxicity, indicating the exploration of morpholine derivatives and related compounds in the development of new therapeutic agents (T. S. Basu Baul et al., 2009).

Polymer and Material Science Applications

Further research includes the synthesis of poly(2-oxazolines), which have been tested for cell cytotoxicity in vitro, demonstrating the relevance of oxazoline (and by extension, morpholine) derivatives in the development of biocompatible materials for biomedical applications. These studies show the potential of these compounds in creating polymers with low cytotoxicity, suitable for various medical and technological applications (J. Kronek et al., 2011).

properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S/c1-16(2)21(3,15-22)23-19(25)14-30-20(26)9-6-17-4-7-18(8-5-17)31(27,28)24-10-12-29-13-11-24/h4-9,16H,10-14H2,1-3H3,(H,23,25)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTTWFGGKUMFGW-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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